molecular formula C19H14N4O3S B12634016 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]-

Cat. No.: B12634016
M. Wt: 378.4 g/mol
InChI Key: XTZCXAICMHRVGR-UHFFFAOYSA-N
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Description

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a methoxyphenyl group, and a furanyl-pyrimidinyl moiety. The combination of these functional groups imparts a range of biological activities, making it a valuable target for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- typically involves a multi-step process. One common method starts with the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized using a suitable cyclizing agent, such as acetic anhydride, to yield the thiazolidinone core. The final step involves the Knoevenagel condensation of the thiazolidinone with 5-(5-pyrimidinyl)-2-furaldehyde under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted under basic or acidic conditions depending on the nucleophile and desired product.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Investigated for its potential as an anti-inflammatory, anticancer, and antidiabetic agent due to its ability to modulate various biological pathways.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- involves its interaction with various molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase, kinases, and proteases; receptors like nuclear receptors and G-protein coupled receptors.

    Pathways: Modulation of inflammatory pathways, inhibition of cell proliferation pathways, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-Thiazolidinone, 3-(4-Methoxyphenyl)-2-(4-Methoxyphenyl)imino-
  • 4-Thiazolidinone, 2-(4-Methoxyphenyl)imino-3-(4-Methoxyphenyl)-

Uniqueness

4-Thiazolidinone, 2-iMino-3-(4-Methoxyphenyl)-5-[[5-(5-pyriMidinyl)-2-furanyl]Methylene]- stands out due to its unique combination of functional groups, which imparts a broader range of biological activities compared to its analogs. The presence of the furanyl-pyrimidinyl moiety enhances its ability to interact with diverse molecular targets, making it a more versatile compound for various applications.

Properties

Molecular Formula

C19H14N4O3S

Molecular Weight

378.4 g/mol

IUPAC Name

2-imino-3-(4-methoxyphenyl)-5-[(5-pyrimidin-5-ylfuran-2-yl)methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H14N4O3S/c1-25-14-4-2-13(3-5-14)23-18(24)17(27-19(23)20)8-15-6-7-16(26-15)12-9-21-11-22-10-12/h2-11,20H,1H3

InChI Key

XTZCXAICMHRVGR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CN=CN=C4)SC2=N

Origin of Product

United States

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